molecular formula C8H7ClN4O2S B8436626 1-(2-Chlorosulfonylphenyl)-5-methyl-1H-tetrazole

1-(2-Chlorosulfonylphenyl)-5-methyl-1H-tetrazole

Cat. No.: B8436626
M. Wt: 258.69 g/mol
InChI Key: IOQAXLOZPANCGL-UHFFFAOYSA-N
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Description

1-(2-Chlorosulfonylphenyl)-5-methyl-1H-tetrazole is a useful research compound. Its molecular formula is C8H7ClN4O2S and its molecular weight is 258.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C8H7ClN4O2S/c1-6-10-11-12-13(6)7-4-2-3-5-8(7)16(9,14)15/h2-5H,1H3

InChI Key

IOQAXLOZPANCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 g of 1-(2-hydroxylaminophenyl)-5-methyl-1H-tetrazole in 12 mL of 37% hydrochloric acid and 5 mL of acetic acid at 0°-5° C. was added 2.3 g of sodium nitrite in 10 mL of water. The resultant solution was stirred at -5° to +5° C. for one hour and then added portionwise, with stirring, to a mixture of 25 mL of acetic acid, 0.5 g of cupric chloride and 5 mL of liquified sulfur dioxide at below 5° C. After stirring for two hours, during which time the mixture was allowed to warm to room temperature, it was poured into 150 mL of ice and water and extracted twice with 150 mL of methylene chloride. The methylene chloride solution was washed three times with 100 mL portions of water, two times with 100 mL of saturated aqeuous sodium bicarbonate followed by single washes with 100 mL of saturated aqueous sodium chloride and 100 mL of water. The methylene chloride solution was then dried over magnesium sulfate and filtered to yield a solution containing the desired sulfonylchloride. This solution was used without further work-up to prepare the sulfonamide of Example 2.
[Compound]
Name
cupric chloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxylaminophenyl)-5-methyl-1H-tetrazole
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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